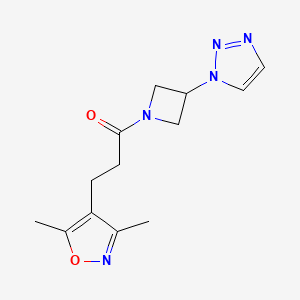
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic molecule that combines a triazole ring, an azetidine moiety, and an isoxazole group. This structural complexity suggests significant potential for diverse biological activities, making it an important subject in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C13H14N4O with a molecular weight of approximately 246.28 g/mol. The presence of multiple heterocycles in its structure is known to enhance interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The triazole ring is particularly notable for forming hydrogen bonds and π-π interactions, which can modulate the activity of proteins involved in critical biological pathways. Additionally, the azetidine and isoxazole moieties may contribute to the compound's overall pharmacological profile by affecting cell membrane interactions and signaling pathways.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity:
Studies have shown that triazole-containing compounds often possess antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including resistant pathogens from the ESKAPE group. The mechanism typically involves inhibition of cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties:
Some research indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The structural components may enhance selectivity towards cancer cells while sparing normal cells.
Anti-inflammatory Effects:
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.
Research Findings
A review of literature reveals several studies focusing on the biological activity of triazole derivatives:
Case Studies
Several case studies have highlighted the efficacy of triazole-based compounds:
- Antimicrobial Efficacy: A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the azetidine ring significantly impacted antibacterial potency.
- Anticancer Activity: In vitro tests on breast cancer cell lines showed that specific derivatives induced apoptosis at lower concentrations compared to traditional chemotherapeutics.
- Inflammation Modulation: A compound was tested for its ability to inhibit TNF-alpha production in macrophages, showing significant reduction compared to controls.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)3-4-13(19)17-7-11(8-17)18-6-5-14-16-18/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGFRLZUXPQBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













